

5-Bromophthalide: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-Bromophthalide

Cat. No.: B015269

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This technical guide provides a comprehensive overview of the available solubility and stability data for **5-Bromophthalide**, a key intermediate in the synthesis of various pharmaceuticals, including the antidepressant citalopram.^{[1][2]} Due to the limited availability of specific quantitative data in publicly accessible literature, this document summarizes known qualitative information and presents standardized experimental protocols for determining the solubility and stability of pharmaceutical compounds like **5-Bromophthalide**.

Core Properties of 5-Bromophthalide

Property	Value	Source
CAS Number	64169-34-2	[1]
Molecular Formula	C ₈ H ₅ BrO ₂	[3]
Molecular Weight	213.03 g/mol	[3]
Appearance	Beige to light yellow crystalline powder	[1]
Melting Point	162-166 °C	[1]
Storage	Inert atmosphere, Room Temperature, Keep dry	[1]

Solubility Data

Quantitative solubility data for **5-Bromophthalide** in a range of solvents is not extensively reported in the available literature. However, qualitative descriptions indicate its solubility profile.

Solvent	Solubility	Notes
Acetone	Soluble	[1]
Water	Insoluble	[4]
Organic Solvents	Generally used in organic synthesis, implying solubility in common organic solvents.[4]	

Stability Profile

Detailed stability studies on **5-Bromophthalide**, such as forced degradation and kinetic analysis, are not readily available. However, its recommended storage conditions suggest sensitivity to moisture and potentially other atmospheric factors.[1] The lactone ring in the phthalide structure may be susceptible to hydrolysis under acidic or basic conditions.

Experimental Protocols

The following are detailed, representative methodologies for determining the solubility and stability of a compound such as **5-Bromophthalide**. These protocols are based on standard pharmaceutical industry practices.

Protocol 1: Equilibrium Solubility Determination

Objective: To determine the equilibrium solubility of **5-Bromophthalide** in various solvents.

Methodology:

- **Preparation of Saturated Solutions:** An excess amount of **5-Bromophthalide** is added to a series of vials, each containing a known volume of a specific solvent (e.g., water, ethanol, methanol, acetone, acetonitrile, and relevant buffer solutions).

- **Equilibration:** The vials are sealed and agitated in a temperature-controlled shaker bath (e.g., at 25°C and 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
- **Sample Collection and Preparation:** After equilibration, the suspensions are allowed to settle. An aliquot of the supernatant is carefully removed and filtered through a suitable syringe filter (e.g., 0.22 µm PTFE) to remove any undissolved solid.
- **Quantification:** The concentration of **5-Bromophthalide** in the clear filtrate is determined using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve prepared with known concentrations of **5-Bromophthalide** is used for quantification.
- **Data Analysis:** The solubility is expressed in units such as mg/mL or mol/L. The experiment is performed in triplicate for each solvent and temperature.

Protocol 2: Forced Degradation Study

Objective: To investigate the degradation pathways of **5-Bromophthalide** under various stress conditions and to develop a stability-indicating analytical method.

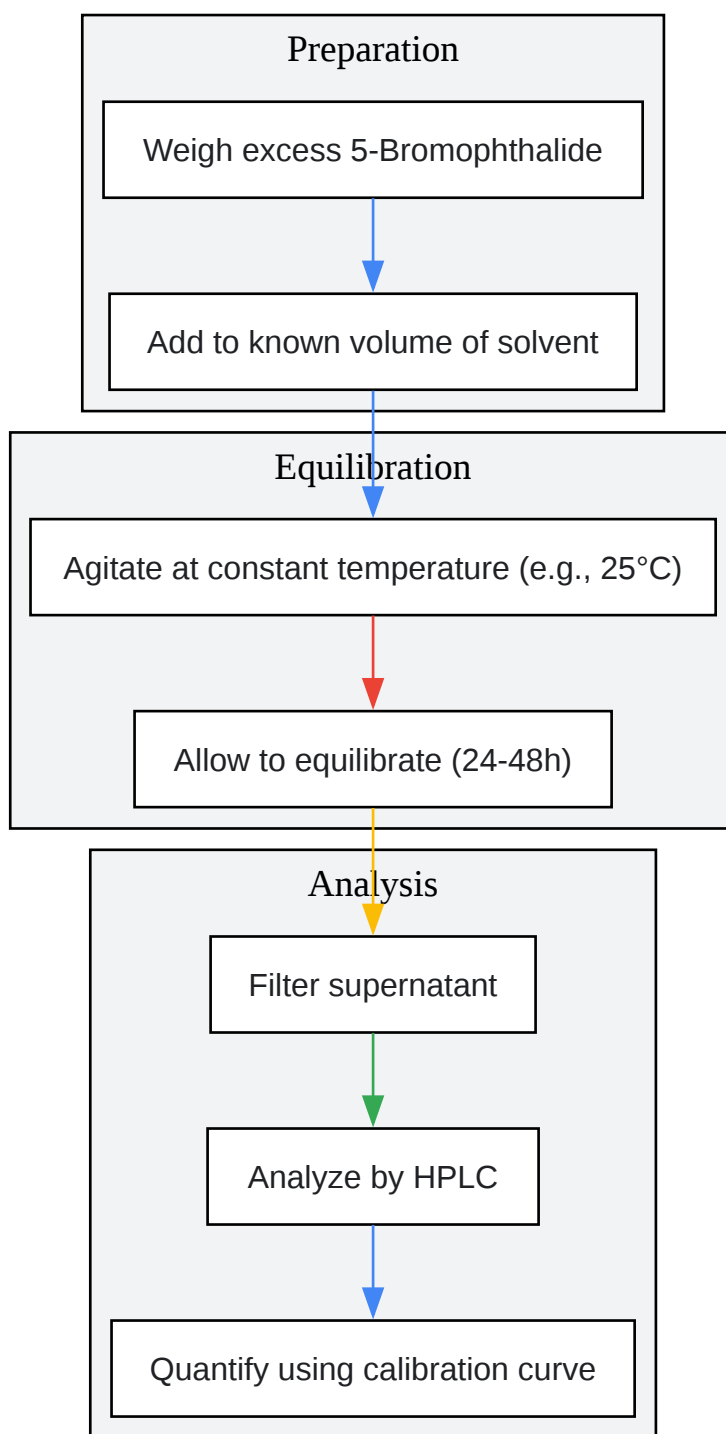
Methodology:

- **Stress Conditions:** Solutions of **5-Bromophthalide** are prepared in suitable solvents and subjected to the following stress conditions as per ICH guidelines^[5]:
 - **Acid Hydrolysis:** 0.1 M HCl at 60°C for 24 hours.
 - **Base Hydrolysis:** 0.1 M NaOH at room temperature for 4 hours.
 - **Oxidative Degradation:** 3% H₂O₂ at room temperature for 24 hours.
 - **Thermal Degradation:** The solid compound is kept at 105°C for 48 hours.
 - **Photostability:** The solid compound and its solution are exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.

- **Sample Analysis:** At specified time points, samples are withdrawn, neutralized if necessary, and diluted to a suitable concentration. The samples are then analyzed by a stability-indicating HPLC method.
- **Method Development:** The HPLC method is developed to separate the parent **5-Bromophthalide** peak from all significant degradation product peaks. A photodiode array (PDA) detector is often used to assess peak purity.
- **Data Analysis:** The percentage degradation is calculated. The chromatograms are analyzed to identify the number and relative abundance of degradation products. Mass spectrometry (LC-MS) can be used to identify the structure of the major degradation products.

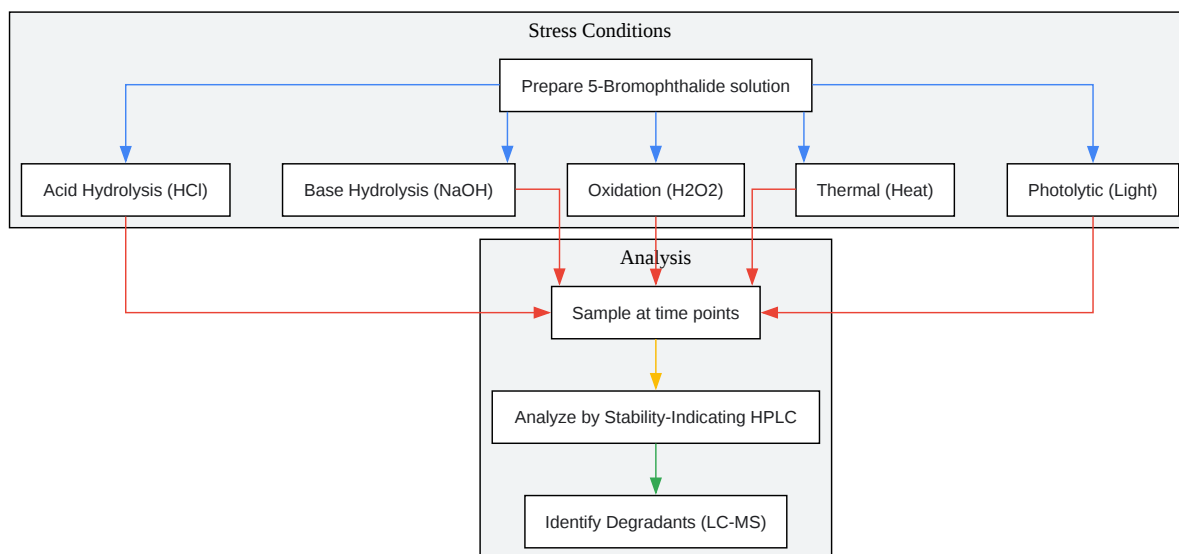
Visualizations

The following diagrams illustrate typical workflows for the experimental protocols described above.



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Caption: Experimental workflow for solubility determination.



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Caption: Workflow for a forced degradation study.

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